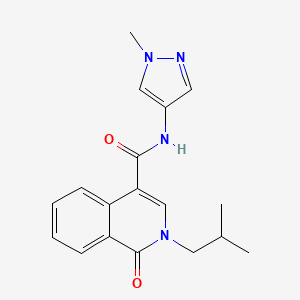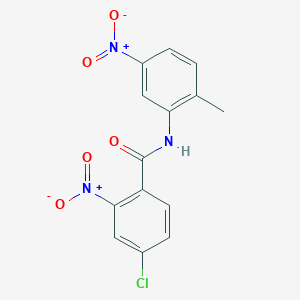
5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound It is characterized by the presence of a fluorophenyl group, a methoxypyridinyl group, and a thiazole carboxamide moiety
Preparation Methods
The synthesis of 5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated thiazole intermediate.
Attachment of the methoxypyridinyl group: This can be done through a nucleophilic substitution reaction, where the methoxypyridinyl group is introduced to the thiazole ring.
Formation of the carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxypyridinyl groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide include other thiazole derivatives and compounds with fluorophenyl and methoxypyridinyl groups. Some examples are:
5-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
5-(3-fluorophenyl)-N-(6-hydroxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide: Similar structure but with a hydroxypyridinyl group instead of a methoxypyridinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14FN3O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H14FN3O2S/c1-10-20-15(16(24-10)11-4-3-5-12(18)8-11)17(22)21-13-6-7-14(23-2)19-9-13/h3-9H,1-2H3,(H,21,22) |
InChI Key |
RBLJJTSLCAHOLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5-dioxo-4-(propan-2-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11027552.png)
![N-(3-chloro-2-methylphenyl)-2-(6-oxo-1,3-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)acetamide](/img/structure/B11027562.png)
![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11027566.png)
![9-(4-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11027569.png)
![1-(3-chlorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11027570.png)
![4-(2-chlorophenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11027577.png)
![N-(2-methoxyethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B11027580.png)
![2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11027584.png)

![5'-bromo-1'-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11027609.png)
![Ethyl 4-{[8-methoxy-4,4-dimethyl-2-oxo-1-(5-oxo-2-thioxo-1,3-thiazolan-4-yliden)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11027613.png)
![3-cyclopropyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11027627.png)

